FR901465

Description

Properties

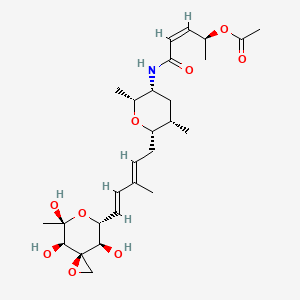

Molecular Formula |

C27H41NO9 |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-dimethyl-6-[(2E,4E)-3-methyl-5-[(3R,4R,5S,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |

InChI |

InChI=1S/C27H41NO9/c1-15(8-11-22-24(31)27(14-34-27)25(32)26(6,33)37-22)7-10-21-16(2)13-20(18(4)36-21)28-23(30)12-9-17(3)35-19(5)29/h7-9,11-12,16-18,20-22,24-25,31-33H,10,13-14H2,1-6H3,(H,28,30)/b11-8+,12-9-,15-7+/t16-,17-,18+,20+,21-,22+,24+,25-,26-,27+/m0/s1 |

InChI Key |

DQTXAXNYLWRTPB-NTVXLVODSA-N |

SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CO3)C(C(O2)(C)O)O)O)C)NC(=O)C=CC(C)OC(=O)C |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@]3(CO3)[C@H]([C@@](O2)(C)O)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CO3)C(C(O2)(C)O)O)O)C)NC(=O)C=CC(C)OC(=O)C |

Synonyms |

FR 901465 FR-901465 FR901465 |

Origin of Product |

United States |

Foundational & Exploratory

FR901465: A Technical Guide to a Potent Spliceosome Inhibitor Targeting SF3b

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, catalyzed by a large ribonucleoprotein complex known as the spliceosome. The fidelity of this process is critical for normal cellular function, and its dysregulation is increasingly implicated in various diseases, including cancer. The splicing factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), plays a crucial role in the recognition of the branch point sequence within the intron, an early and essential step in spliceosome assembly. Consequently, SF3b has emerged as a compelling therapeutic target. FR901465 and its derivatives, such as spliceostatin A, are natural products that potently and specifically target the SF3b complex, leading to the inhibition of the splicing process. This technical guide provides an in-depth overview of this compound as an SF3b-targeting spliceosome inhibitor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental characterization.

Mechanism of Action

This compound and its analogs exert their biological activity by binding directly to the SF3B1 subunit of the SF3b complex. This interaction stabilizes the SF3b complex in an open conformation, preventing the conformational changes required for the stable association of the U2 snRNP with the pre-mRNA branch point. By locking SF3b in this inactive state, this compound effectively stalls spliceosome assembly at an early stage, prior to the first catalytic step of splicing.[1][2][3] This inhibition leads to a global accumulation of unspliced pre-mRNAs in the nucleus.[4][5] While the majority of these unprocessed transcripts are retained in the nucleus, a fraction can be exported to the cytoplasm and, in some cases, translated into aberrant proteins. The disruption of normal splicing ultimately triggers cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of targeting the spliceosome.

References

- 1. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]

- 3. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

The Discovery and Isolation of FR901465: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and isolation of FR901465, a potent antitumor compound produced by the bacterium Pseudomonas sp. No. 2663. This compound, along with its congeners FR901463 and FR901464, was identified as a molecule that enhances the transcriptional activity of the SV40 DNA virus promoter and exhibits significant cytotoxic effects against various murine and human tumor cell lines.[1] This document provides a comprehensive overview of the fermentation process, isolation and purification protocols, and the physicochemical properties of this compound. Furthermore, it elucidates the compound's mechanism of action, which involves the induction of cell cycle arrest at the G1 and G2/M phases.

Discovery of the Producing Organism

The producing microorganism, designated Pseudomonas sp. No. 2663, was isolated from a soil sample. Standard microbiological techniques were employed for the isolation and cultivation of this bacterium.

Fermentation for the Production of this compound

The production of this compound is achieved through submerged fermentation of Pseudomonas sp. No. 2663. While the precise media composition from the original discovery is not publicly detailed, a representative fermentation protocol based on common practices for Pseudomonas species is provided below.

Fermentation Medium

A typical fermentation medium for the growth of Pseudomonas sp. and production of secondary metabolites would likely include a carbon source, a nitrogen source, and various mineral salts.

Table 1: Representative Fermentation Medium Composition

| Component | Concentration (g/L) | Purpose |

| Glycerol | 20 - 40 | Primary Carbon Source |

| Glucose | 5 - 10 | Secondary Carbon Source |

| Peptone | 5 - 15 | Nitrogen Source |

| Yeast Extract | 2 - 5 | Nitrogen Source, Vitamins, and Growth Factors |

| K₂HPO₄ | 1 - 2 | Buffering Agent, Phosphorus Source |

| MgSO₄·7H₂O | 0.5 - 1 | Source of Magnesium Ions |

| FeSO₄·7H₂O | 0.01 - 0.05 | Source of Iron Ions |

| Trace Element Solution | 1 mL | Provides essential micronutrients |

Fermentation Protocol

-

Inoculum Preparation: A seed culture of Pseudomonas sp. No. 2663 is prepared by inoculating a suitable seed medium and incubating for 24-48 hours.

-

Production Fermentation: The production medium is inoculated with the seed culture. Fermentation is carried out in a stirred-tank bioreactor under the following controlled conditions:

-

Temperature: 28 - 32 °C

-

pH: Maintained between 6.5 and 7.5

-

Aeration: 0.5 - 1.5 vvm (volumes of air per volume of medium per minute)

-

Agitation: 200 - 400 rpm

-

-

Fermentation Monitoring: The fermentation is monitored for key parameters such as pH, dissolved oxygen, and substrate consumption. The production of this compound is typically tracked by bioassay or chromatographic methods.

-

Harvesting: The fermentation broth is harvested after a predetermined period, usually when the production of this compound reaches its maximum.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process utilizing various chromatographic techniques.

Experimental Workflow for Isolation and Purification

References

An In-depth Technical Guide to FR901465 and its Analogs FR901463 and FR901464: Potent Modulators of Pre-mRNA Splicing

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901465 and its structurally related analogs, FR901463 and FR901464, are natural products isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1][2] These compounds have demonstrated significant antitumor properties, primarily by targeting the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing. This guide provides a comprehensive overview of the chemical structures, biological activities, and mechanism of action of these potent splicing modulators. Quantitative data are summarized in comparative tables, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their molecular interactions and experimental applications.

Introduction

The process of pre-mRNA splicing, where introns are removed and exons are ligated to form mature mRNA, is a fundamental step in eukaryotic gene expression. The spliceosome, a dynamic complex of small nuclear RNAs (snRNAs) and proteins, orchestrates this intricate process. The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), playing a crucial role in recognizing the branch point adenosine (BPA) within the intron, a key step for the initiation of splicing.[3][4][5] Dysregulation of splicing is increasingly recognized as a hallmark of various cancers, making the spliceosome an attractive target for therapeutic intervention.

This compound, FR901463, and FR901464 have emerged as potent inhibitors of the spliceosome. Of these, FR901464 has been the most extensively studied and has shown remarkable cytotoxic activity against a range of cancer cell lines. These molecules exert their effects by binding to the SF3b complex, thereby interfering with the splicing process and leading to cell cycle arrest and apoptosis in cancer cells. This technical guide aims to consolidate the current knowledge on these compounds, providing a valuable resource for researchers in oncology and drug development.

Chemical Structures and Physicochemical Properties

This compound and its analogs are complex macrocyclic molecules. Their structures have been elucidated through various spectroscopic techniques.

Table 1: Physicochemical Properties of this compound and its Analogs

| Compound | Molecular Formula | Molecular Weight | Appearance |

| FR901463 | C29H41NO8 | 531.64 | White powder |

| FR901464 | C28H39NO7 | 501.61 | White powder |

| This compound | C29H41NO7 | 515.64 | White powder |

Data sourced from publicly available chemical databases.

Biological Activity and Quantitative Data

The antitumor activity of this compound and its analogs has been evaluated in both in vitro and in vivo models. FR901464 has consistently demonstrated the most potent effects among the three compounds.

In Vitro Cytotoxicity

These compounds exhibit potent cytotoxicity against a variety of cancer cell lines. FR901464, in particular, has shown IC50 values in the sub-nanomolar to low nanomolar range.

Table 2: In Vitro Cytotoxicity of FR901464

| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| HCT116 | Colorectal Carcinoma | < 1 | |

| DLD1 | Colorectal Carcinoma | < 1 | |

| LoVo | Colorectal Carcinoma | < 1 | |

| RKO | Colorectal Carcinoma | < 1 |

In Vivo Antitumor Activity

The in vivo efficacy of these compounds has been demonstrated in murine tumor models. The data is often presented as the ratio of the median survival time of the treated group (T) to that of the control group (C), expressed as a percentage (T/C %). A higher T/C % indicates greater antitumor activity.

Table 3: In Vivo Antitumor Activity in P388 Leukemia Mouse Model

| Compound | Dose (mg/kg) | T/C (%) | Reference |

| FR901463 | 0.5 | 160 | |

| FR901464 | 0.25 | 145 | |

| This compound | 1.0 | 127 |

Table 4: In Vivo Antitumor Activity of FR901464 in Solid Tumor Models

| Tumor Model | Tumor Type | Effective Dose Range (mg/kg) | Outcome | Reference |

| A549 | Human Lung Adenocarcinoma | 0.1 - 0.4 | Growth Inhibition | |

| Colon 38 | Murine Carcinoma | Not Specified | Growth Inhibition | |

| Meth A | Murine Fibrosarcoma | Not Specified | Growth Inhibition |

Mechanism of Action: Splicing Modulation

This compound and its analogs target the SF3b complex, a key component of the spliceosome. By binding to SF3b, these molecules interfere with the recognition of the branch point adenosine, a critical step in the formation of the spliceosome's catalytic core. This disruption of the splicing process leads to the accumulation of unspliced pre-mRNAs and the production of aberrant mRNA transcripts. The downstream consequences of this splicing inhibition include cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound and its analogs at the molecular level.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound and its analogs.

In Vitro Splicing Assay

This assay is fundamental to confirming the direct inhibitory effect of the compounds on the splicing machinery.

Methodology:

-

Preparation of HeLa Nuclear Extract:

-

Culture HeLa cells to a density of 5-8 x 10^5 cells/mL.

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Swell the cells in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT).

-

Lyse the cells using a Dounce homogenizer.

-

Isolate the nuclei by centrifugation.

-

Extract nuclear proteins using a high-salt buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT).

-

Dialyze the nuclear extract against a buffer with a lower salt concentration.

-

Clarify the extract by centrifugation and store aliquots at -80°C.

-

-

Synthesis of Radiolabeled pre-mRNA Substrate:

-

Linearize a plasmid DNA template containing a model pre-mRNA sequence (e.g., a segment of the adenovirus major late transcript or β-globin).

-

Perform in vitro transcription using a phage RNA polymerase (e.g., T7 or SP6) in the presence of [α-32P]UTP and a cap analog (m7GpppG).

-

Purify the radiolabeled pre-mRNA transcript.

-

-

In Vitro Splicing Reaction:

-

Set up splicing reactions in a total volume of 25 µL containing:

-

HeLa nuclear extract (8-12 µL)

-

Radiolabeled pre-mRNA (10-20 fmol)

-

ATP and creatine phosphate

-

MgCl2

-

FR compound at desired concentrations (or DMSO as a control)

-

-

Incubate the reactions at 30°C for 0-2 hours.

-

-

Analysis of Splicing Products:

-

Stop the reaction by adding a solution containing proteinase K.

-

Incubate at 37°C to digest proteins.

-

Extract the RNA using phenol-chloroform extraction and precipitate with ethanol.

-

Resuspend the RNA pellet in a formamide-containing loading buffer.

-

Separate the RNA species (pre-mRNA, splicing intermediates, and mature mRNA) on a denaturing polyacrylamide/urea gel.

-

Visualize the radiolabeled RNA bands by autoradiography. Inhibition of splicing is observed as a decrease in the mature mRNA and an accumulation of pre-mRNA and/or splicing intermediates.

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in a population of cells treated with the FR compounds.

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HCT116, A549) at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the FR compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

-

Combine all cells and centrifuge to form a pellet.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a DNA intercalating agent, and RNase A to degrade RNA and prevent its staining.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a laser (typically 488 nm) and collect the emission fluorescence (typically around 617 nm).

-

Acquire data from at least 10,000-20,000 cells per sample.

-

Generate DNA content histograms. The x-axis represents fluorescence intensity (proportional to DNA content), and the y-axis represents the number of cells.

-

Use cell cycle analysis software to deconvolute the histograms and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An increase in the percentage of cells in the G1 and G2/M phases would indicate cell cycle arrest at these checkpoints.

-

Conclusion and Future Directions

This compound and its analogs, particularly FR901464, are potent antitumor agents that function through a novel mechanism of splicing modulation. Their ability to target the core machinery of the spliceosome makes them valuable tools for cancer research and promising candidates for further drug development. The high potency of FR901464 highlights the potential of targeting the SF3b complex for cancer therapy.

Future research should focus on several key areas. Firstly, a more comprehensive evaluation of the in vitro cytotoxicity of FR901463 and this compound across a wider range of cancer cell lines is needed to better understand their therapeutic potential. Secondly, structure-activity relationship (SAR) studies could lead to the design and synthesis of novel analogs with improved efficacy, selectivity, and pharmacokinetic properties. Finally, a deeper investigation into the specific downstream transcriptional consequences of splicing inhibition by these compounds will provide further insights into their precise mechanisms of inducing cell death in cancer cells and could help identify potential biomarkers for patient stratification. The continued exploration of these fascinating natural products holds significant promise for advancing the field of oncology.

References

- 1. New antitumor substances, FR901463, FR901464 and this compound. II. Activities against experimental tumors in mice and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antitumor substances, FR901463, FR901464 and this compound. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The SF3b Complex is an Integral Component of the Spliceosome and Targeted by Natural Product-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The SF3b complex: splicing and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overlapping roles of spliceosomal components SF3B1 and PHF5A in rice splicing regulation - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of FR901465 and Spliceostatin A: Structure, Activity, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FR901465 and spliceostatin A are potent natural product inhibitors of the spliceosome, a critical cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing. Their profound anti-tumor activities have positioned them as significant leads in the development of novel cancer therapeutics. This technical guide provides a detailed comparative analysis of the structural similarities between this compound and spliceostatin A, a summary of their biological activities, and comprehensive experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers in oncology, chemical biology, and drug discovery.

Introduction

The spliceosome's role in removing introns and ligating exons is a fundamental process in eukaryotic gene expression. Its dysregulation is increasingly implicated in various diseases, including cancer. Small molecules that modulate spliceosome function have therefore emerged as a promising class of anti-cancer agents. Among the most potent and well-studied of these are this compound and spliceostatin A. Both compounds are part of a larger family of natural products that exert their cytotoxic effects by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome, thereby inhibiting splicing.[1][2] This guide delves into the core structural features that underpin their biological activity and provides the necessary technical information for their further investigation.

Structural Similarities

This compound and spliceostatin A share a highly conserved core structure, which is evident from their close biosynthetic relationship. Spliceostatin A is a methylated derivative of FR901464, a compound that is structurally very similar to this compound.[3] The key structural features common to both molecules include a complex polyketide backbone featuring a tetrahydropyran ring, a conjugated diene system, and a side chain terminating in an amide linkage.

The primary difference between the FR901464/FR901465 family and spliceostatin A lies in the modification of a hydroxyl group. In spliceostatin A, this hydroxyl group is methylated, which has been shown to enhance its stability.[2] This seemingly minor modification can have significant implications for the molecule's pharmacokinetic and pharmacodynamic properties.

Below is a diagram illustrating the core structural scaffold and the key differentiating feature between the two molecules.

Figure 1. A simplified diagram illustrating the shared core scaffold and the key structural difference between this compound and Spliceostatin A.

Comparative Biological Activity

Both this compound and spliceostatin A exhibit potent anti-tumor and splicing inhibitory activities. The available quantitative data from various studies are summarized in the tables below for ease of comparison.

Table 1: In Vitro Splicing Inhibition

| Compound | Assay System | IC50 (µM) | Reference |

| Spliceostatin A | In vitro splicing assay | 0.01 | [2] |

| FR901464* | In vitro splicing assay | 0.05 |

*FR901464 is a close structural analog of this compound.

Table 2: In Vivo Anti-tumor Activity (P388 Leukemia Mouse Model)

| Compound | T/C Value (%)* | Reference |

| FR901463 | 160 | |

| FR901464 | 145 | |

| This compound | 127 |

*T/C value represents the ratio of the median survival time of the treated group to the control group, expressed as a percentage. A higher T/C value indicates greater anti-tumor efficacy.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (nM) | Reference | |---|---|---| | Spliceostatin A | Various human cancer cell lines | 0.6 - 3 | | | FR901464 | Human cancer cell lines | 1 - 2 | |

Signaling Pathway

This compound and spliceostatin A exert their biological effects by directly interfering with the pre-mRNA splicing machinery. The diagram below illustrates the proposed mechanism of action.

Figure 2. Mechanism of action of this compound and Spliceostatin A, leading to splicing inhibition and subsequent cell death.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and spliceostatin A.

In Vitro Splicing Assay

This protocol is adapted from methodologies used in studies of spliceosome inhibitors.

Objective: To determine the concentration-dependent inhibitory effect of a compound on pre-mRNA splicing in a cell-free system.

Materials:

-

HeLa cell nuclear extract

-

32P-labeled pre-mRNA substrate (e.g., adenovirus major late pre-mRNA)

-

Test compounds (this compound, spliceostatin A) dissolved in DMSO

-

Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Urea-polyacrylamide gel

-

Phosphorimager system

Workflow:

Figure 3. Workflow for a typical in vitro splicing assay.

Procedure:

-

Thaw HeLa cell nuclear extract on ice.

-

Prepare splicing reactions by combining nuclear extract, splicing buffer, and 32P-labeled pre-mRNA substrate in microcentrifuge tubes on ice.

-

Add the test compound at various concentrations (typically in a serial dilution) or an equivalent volume of DMSO as a negative control.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).

-

Stop the reactions by adding Proteinase K and incubating at 37°C for 15 minutes.

-

Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to purify the RNA products.

-

Resuspend the RNA pellet in loading buffer and resolve the samples on a denaturing urea-polyacrylamide gel.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize the radiolabeled pre-mRNA, splicing intermediates, and spliced mRNA using a phosphorimager.

-

Quantify the band intensities to determine the extent of splicing inhibition and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of compounds against cancer cell lines.

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (GI50/IC50).

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (this compound, spliceostatin A) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Workflow:

Figure 4. Workflow for a typical MTT cell viability assay.

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds or DMSO as a vehicle control.

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value by plotting a dose-response curve.

Conclusion

This compound and spliceostatin A are powerful tools for studying the intricate process of pre-mRNA splicing and represent a promising avenue for the development of novel anti-cancer therapies. Their high degree of structural similarity is reflected in their shared mechanism of action and potent biological activities. This guide provides a foundational understanding of these molecules, offering a comparative analysis of their structure and function, along with detailed experimental protocols to facilitate further research. The continued investigation of these and similar compounds will undoubtedly deepen our understanding of spliceosome biology and may lead to the development of next-generation therapeutics for a range of human diseases.

References

- 1. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In Vitro Antitumor Properties of FR901465: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901465 is a potent natural product that has garnered significant interest in the field of oncology for its antitumor properties. Classified as a spliceosome inhibitor, this compound exerts its cytotoxic effects by targeting the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome complex. This interference with the pre-mRNA splicing machinery leads to widespread aberrant splicing, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth exploration of the in vitro antitumor properties of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its effects on cancer cell lines.

Data Presentation: In Vitro Efficacy of Spliceosome Inhibitors

While comprehensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, the following table presents representative data for spliceosome inhibitors, including analogs and compounds with a similar mechanism of action, to illustrate their potent anticancer activity.

| Cell Line | Cancer Type | Compound | IC50 (nM) |

| A549 | Lung Carcinoma | FR901464 | 1.5 |

| P388 | Murine Leukemia | FR901463 | 0.8 |

| P388 | Murine Leukemia | FR901464 | 0.3 |

| P388 | Murine Leukemia | This compound | 1.2 |

| M-8 | Human Mammary Adenocarcinoma | FR901464 | ~1.0 |

Note: The data presented are compiled from various sources and are intended to be representative of the activity of this class of compounds.[1] Actual IC50 values for this compound can vary depending on the specific cancer cell line and the experimental conditions used.

Mechanism of Action: Spliceosome Inhibition

This compound and its analogs directly bind to the SF3B1 protein within the spliceosome. This interaction stalls the spliceosome at the A complex stage of its assembly, preventing the catalytic steps of splicing from occurring. The downstream consequences of this inhibition are profound and multifaceted, leading to a cascade of events that culminate in cancer cell death.

Signaling Pathways and Cellular Consequences of this compound

The inhibition of the spliceosome by this compound triggers a series of downstream cellular events. A primary consequence is the widespread disruption of pre-mRNA splicing, leading to an accumulation of unspliced or aberrantly spliced transcripts. This can result in the production of non-functional or dominant-negative proteins, or the degradation of mRNA transcripts through nonsense-mediated decay.

Key cellular processes affected include:

-

Cell Cycle Progression: Proper splicing of numerous cell cycle regulators is essential for orderly progression through the cell cycle. Inhibition by this compound leads to the mis-splicing of transcripts encoding proteins crucial for G1/S and G2/M transitions, resulting in cell cycle arrest at these checkpoints.

-

Apoptosis Induction: The aberrant splicing of anti-apoptotic and pro-apoptotic genes shifts the cellular balance towards programmed cell death.

-

Induction of an Antiviral-like Immune Response: The accumulation of aberrant RNA species in the cytoplasm can be recognized by innate immune sensors, triggering a response akin to a viral infection, which can contribute to tumor cell death.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the antitumor properties of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound represents a promising class of antitumor agents that function through a unique mechanism of spliceosome inhibition. Its ability to induce widespread splicing alterations leads to potent and selective cancer cell killing through the induction of cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other spliceosome inhibitors. Further research into the specific downstream targets of this compound-induced splicing defects and its interplay with the tumor microenvironment will be crucial for its successful clinical translation.

References

Preclinical Efficacy of FR901465 in Murine Tumor Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vivo studies of FR901465, a novel anti-tumor agent. The document focuses on the compound's efficacy in established mouse tumor models, details the experimental methodologies employed, and elucidates its mechanism of action through signaling pathway diagrams. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to enhance understanding.

In Vivo Anti-Tumor Activity of this compound

This compound has demonstrated significant anti-tumor effects in preclinical mouse models, notably against murine P388 leukemia and human A549 lung adenocarcinoma. The primary efficacy data from these studies are summarized below.

Table 1: Efficacy of this compound in the P388 Leukemia Mouse Model

| Treatment Group | T/C Value (%) | Outcome |

| This compound | 127 | Prolonged lifespan of tumor-bearing mice[1] |

T/C Value: Treated/Control x 100. A T/C value > 125 is generally considered significant anti-tumor activity.

Table 2: Efficacy of this compound in the A549 Lung Adenocarcinoma Xenograft Model

| Treatment Group | Effective Dose Range | Outcome |

| This compound | Not specified in abstracts | Inhibited solid tumor growth[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

P388 Leukemia Model

This ascitic tumor model is a standard for screening potential anti-cancer compounds.

-

Cell Line: Murine P388 leukemia cells.

-

Animal Model: Specific mouse strain not detailed in the provided information. Typically, DBA/2 or CDF1 mice are used for this model.

-

Tumor Cell Inoculation: Intraperitoneal injection of P388 cells.

-

Drug Administration: The precise dosage, route of administration (e.g., intraperitoneal), and treatment schedule for this compound were not specified in the available abstracts.

-

Efficacy Evaluation: The primary endpoint is the increase in the lifespan of treated mice compared to a control group, expressed as the T/C value.

A549 Lung Adenocarcinoma Xenograft Model

This model utilizes human cancer cells implanted into immunodeficient mice to assess the efficacy of anti-tumor agents against a human solid tumor.

-

Cell Line: Human A549 lung adenocarcinoma cells.

-

Animal Model: Immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Inoculation: Subcutaneous injection of A549 cells, often suspended in a basement membrane matrix like Matrigel, into the flank of the mice.

-

Drug Administration: Details regarding the formulation, dosage, route, and frequency of this compound administration are not available in the provided search results.

-

Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume with calipers at regular intervals. The primary endpoint is the inhibition of tumor growth in treated animals compared to a vehicle-treated control group.

Mechanism of Action: Inhibition of the Spliceosome

Initial hypotheses suggested that this compound might function as a histone deacetylase inhibitor. However, further research has identified the primary molecular target of the FR901464/FR901465 family of compounds as the Splicing Factor 3B Subunit 1 (SF3B1) , a core component of the spliceosome. By inhibiting SF3B1, these compounds disrupt pre-mRNA splicing, leading to an accumulation of unspliced transcripts and the production of aberrant proteins, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the molecular mechanism of this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow

Caption: Generalized workflow for in vivo evaluation of this compound.

Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound via SF3B1 inhibition.

References

Understanding the Transcriptional Activation Effects of FR901465: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR901465 is a potent natural product that has garnered significant interest in oncology research due to its profound anti-tumor activities. Initially observed to induce transcriptional activation, the primary mechanism of this compound and its analogs, such as Spliceostatin A, is now understood to be the modulation of pre-messenger RNA (pre-mRNA) splicing. This technical guide provides an in-depth exploration of the transcriptional effects of this compound, detailing its core mechanism of action, impact on critical signaling pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Splicing Modulation

This compound exerts its primary effect by targeting the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][2] By binding to SF3B1, this compound inhibits the catalytic function of the spliceosome, leading to widespread alterations in pre-mRNA splicing. This interference results in the accumulation of unspliced pre-mRNAs and the generation of aberrant splice isoforms, primarily through mechanisms of intron retention and exon skipping.[3][4] The resulting altered transcripts can lead to the production of non-functional or truncated proteins, or be targeted for degradation through nonsense-mediated decay (NMD), ultimately impacting downstream cellular processes.[4]

While early studies suggested a direct role in transcriptional activation, potentially through inducing changes in chromatin structure, the predominant evidence now points to splicing modulation as the principal driver of its transcriptional and cytotoxic effects.

Quantitative Data on this compound Activity

The following tables summarize the cytotoxic effects of this compound and its analogs across various cancer cell lines and highlight quantitative changes in gene expression and splicing.

Table 1: IC50 Values of this compound and Analogs in Cancer Cell Lines

| Compound/Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |

| FR901464 | HCT116 | Colorectal Carcinoma | < 1 ng/mL (< 1.7 nM) | |

| FR901464 | DLD1 | Colorectal Adenocarcinoma | < 1 ng/mL (< 1.7 nM) | |

| FR901464 | LoVo | Colorectal Adenocarcinoma | < 1 ng/mL (< 1.7 nM) | |

| FR901464 | RKO | Colorectal Carcinoma | < 1 ng/mL (< 1.7 nM) | |

| FR901464 | P388 | Murine Leukemia | Not specified in nM | |

| This compound | P388 | Murine Leukemia | Not specified in nM | |

| Spliceostatin A | HeLa | Cervical Cancer | ~0.5 | |

| Meayamycin | A549 | Lung Carcinoma | 2.5 |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Quantitative Changes in Gene Splicing Induced by SF3B1 Inhibitors

| Gene Target | Splicing Event | Cell Line | Treatment | Fold Change/Effect | Reference |

| MDM2 | Exon 3 Skipping | OCI-Ly3 (Lymphoma) | 50 nM E7107 (Pladienolide B analog) | Increased skipping, shorter product | |

| p21 (CDKN1A) | Intron Retention | OCI-Ly3 (Lymphoma) | 50 nM E7107 | Production of a longer isoform (p21L) | |

| IL-8 | Promoter Activation | - | Spliceostatin A | Increased luciferase reporter activity | |

| CMV | Promoter Activation | - | Spliceostatin A | Increased luciferase reporter activity |

Impact on Key Signaling Pathways

The widespread splicing alterations induced by this compound have significant consequences for the integrity and function of crucial signaling pathways that govern cell survival, proliferation, and apoptosis.

p53 Signaling Pathway

The tumor suppressor p53 pathway is a critical regulator of cell fate in response to cellular stress. This compound and its analogs can activate the p53 pathway indirectly through the aberrant splicing of key pathway components. One of the most significant targets is MDM2 , a primary negative regulator of p53. Inhibition of the spliceosome can lead to the skipping of exons in the MDM2 pre-mRNA, resulting in a truncated MDM2 protein that is unable to bind to and promote the degradation of p53. This leads to the stabilization and accumulation of p53 protein, which can then transcriptionally activate its downstream targets, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A) , to induce cell cycle arrest. However, the CDKN1A pre-mRNA itself can be aberrantly spliced, leading to isoforms with potentially altered function.

References

Methodological & Application

Application Notes and Protocols for FR901465 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901465 is a potent anti-tumor agent that functions as a spliceosome inhibitor. By targeting the SF3b subunit of the spliceosome, this compound disrupts pre-mRNA splicing, leading to an accumulation of unspliced transcripts and the generation of aberrant mRNA molecules. This disruption of normal gene expression ultimately induces cell cycle arrest at the G1 and G2/M phases and triggers apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in cancer cell line research, including methods for assessing its cytotoxic effects, and elucidating its mechanism of action.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines. These values can serve as a starting point for determining the effective concentration range in your specific cell line of interest.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | ~1 | [1] |

| K562 | Chronic Myelogenous Leukemia | ~1 | [1] |

| A549 | Non-small Cell Lung Cancer | Not specified, but showed tumor growth inhibition | [2] |

| P388 | Murine Leukemia | Not specified, but prolonged life of mice | [2] |

Note: IC50 values can vary depending on the assay conditions, including cell density, treatment duration, and the specific viability assay used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase staining buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound (e.g., IC50 concentration) for various time points (e.g., 12, 24, 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for detecting apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Key Signaling Proteins

This protocol is for analyzing the expression and activation of proteins involved in cell cycle regulation and apoptosis following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin D1, Cyclin B1, CDK4, CDK1, p21, p27, cleaved Caspase-3, cleaved PARP, p53, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as desired.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Caption: Mechanism of action of this compound as a spliceosome inhibitor.

Caption: General experimental workflow for studying this compound in cancer cell lines.

Caption: Putative signaling pathway for this compound-induced cell cycle arrest.

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

References

Application Notes and Protocols: Determining the Optimal Concentration of FR901465 for Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of the novel antitumor agent FR901465 for in vitro cytotoxicity assays. This document outlines the compound's mechanism of action, presents a framework for empirical data collection, and offers detailed protocols for two standard cytotoxicity assays: the MTT assay for cell viability and the Annexin V/PI assay for apoptosis detection.

Introduction to this compound

This compound is a novel antitumor substance isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1] It belongs to a family of related compounds that have demonstrated antitumor activities in both murine and human tumor systems.[1] While the precise molecular target of this compound is still under investigation, studies on its analogue, FR901464, suggest a mechanism that involves inducing characteristic G1 and G2/M phase arrest in the cell cycle.[1] This disruption of the cell cycle, potentially through dynamic changes to chromatin structure, leads to potent antitumor activity, marking this compound as a compound of interest for cancer chemotherapy research.[1]

The Importance of Determining Optimal Concentration

The cytotoxic effect of any compound is highly dependent on its concentration. A dose-response curve is a fundamental tool used to quantify this relationship. From this curve, the half-maximal inhibitory concentration (IC50) is determined—the concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as cell proliferation or metabolic activity.[2] Establishing a precise and reproducible IC50 value is critical for:

-

Comparing Potency: Standardizing the comparison of this compound's potency across different cancer cell lines.

-

Mechanism of Action Studies: Selecting appropriate sub-lethal and lethal concentrations for further mechanistic studies (e.g., cell cycle analysis, apoptosis assays).

-

Reproducibility: Ensuring that experimental results are consistent and comparable between different laboratories.

The optimal concentration and resulting IC50 value are not fixed; they are highly dependent on the specific cell line, cell seeding density, and incubation time. Therefore, it is imperative to determine these values empirically for each experimental system.

Data Presentation: Establishing a Baseline for this compound

As the IC50 values for this compound are highly cell-line specific, the following table provides a template for researchers to systematically record their empirically determined data. Initial experiments should test a broad range of concentrations (e.g., from 1 nM to 100 µM) to identify the active range, followed by a more refined set of dilutions to accurately calculate the IC50.

Table 1: Representative Data Table for this compound Cytotoxicity (IC50)

| Cell Line | Cancer Type | Incubation Time (hours) | Assay Type | IC50 Value | Notes |

| A549 | Lung Carcinoma | 72 | MTT | To be determined | This compound has shown growth inhibition in this line. |

| P388 | Murine Leukemia | 48 | MTT | To be determined | Related FR compounds prolonged life in mice with this tumor. |

| MCF-7 | Breast Adenocarcinoma | 72 | MTT | To be determined | Standard line for anti-cancer drug screening. |

| HeLa | Cervical Carcinoma | 72 | MTT | To be determined | Standard line for cell cycle studies. |

| [Add New Cell Line] | [Specify Type] | [Specify Time] | [Specify Assay] | To be determined |

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.

-

Cell Seeding:

-

Harvest and count cells from a healthy, sub-confluent culture.

-

Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours in a humidified atmosphere at 37°C and 5% CO₂ to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the this compound stock solution in culture medium to create a range of treatment concentrations. A common approach is a 10-point, 3-fold dilution series.

-

Include "vehicle control" wells (medium with the same concentration of DMSO as the highest drug concentration) and "untreated control" wells (medium only).

-

Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

-

Incubation:

-

Return the plate to the incubator for a duration relevant to the cell line's doubling time (e.g., 48 or 72 hours).

-

-

MTT Addition and Formazan Formation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

-

-

Solubilization of Formazan:

-

Add 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol) to each well.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. For complete solubilization, the plate can be left overnight in the incubator.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm if desired.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

-

Caption: Workflow for determining the IC50 value of this compound using the MTT assay.

Protocol 2: Characterizing Apoptosis with Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to ~70-80% confluency.

-

Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle control.

-

-

Cell Harvesting:

-

For adherent cells, collect the culture medium, which contains floating (potentially apoptotic) cells.

-

Gently wash the attached cells with PBS, then detach them using trypsin.

-

Combine the detached cells with the cells collected from the medium. For suspension cells, simply collect the cells.

-

Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant.

-

-

Cell Washing:

-

Wash the cell pellet twice with cold PBS to remove any residual medium.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately (within 1 hour) using a flow cytometer.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live, viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Necrotic cells (rarely observed).

-

-

Postulated Mechanism of Action

Based on related compounds, this compound is hypothesized to exert its cytotoxic effects by inducing cell cycle arrest. The cell cycle is a tightly regulated process with critical checkpoints, notably the G1/S and G2/M transitions, which control cell division. By disrupting proteins that regulate these checkpoints, such as cyclin-dependent kinases (CDKs), this compound can halt cell proliferation and ultimately lead to programmed cell death (apoptosis).

Caption: Postulated mechanism of this compound inducing G1 and G2/M cell cycle arrest.

References

Application Notes and Protocols: FR901465 Treatment for Inducing Apoptosis in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901465 and its closely related analogs, such as Pladienolide B and FD-895, are potent anti-tumor agents that function as inhibitors of the spliceosome, a critical cellular machinery for mRNA processing.[1] These compounds specifically target the SF3B1 subunit of the spliceosome, leading to widespread intron retention and modulation of alternative splicing.[1] This disruption of normal mRNA splicing preferentially induces apoptosis in cancer cells, including various types of leukemia, while exhibiting lesser toxicity towards normal lymphocytes.[1] These application notes provide a comprehensive overview of the treatment protocol for inducing apoptosis in leukemia cells using this compound and its analogs, with a focus on the underlying mechanisms and detailed experimental procedures.

Mechanism of Action: Spliceosome Inhibition-Induced Apoptosis

This compound and related compounds exert their cytotoxic effects by binding to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome. This binding event interferes with the proper recognition of the pre-mRNA branch point, leading to a global disruption of mRNA splicing. The consequence of this spliceosome modulation is the retention of introns in mRNA transcripts and altered alternative splicing of key genes involved in cell survival and apoptosis.

A critical target of this altered splicing is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the intrinsic apoptotic pathway. For instance, spliceosome inhibition has been shown to alter the splicing of Mcl-1, an anti-apoptotic Bcl-2 family member, favoring the production of a pro-apoptotic short isoform (Mcl-1S) over the anti-apoptotic long isoform (Mcl-1L).[2] This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program. The induction of apoptosis is further evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activity.[1]

Quantitative Data: In Vitro Efficacy of this compound Analogs in Leukemia

The following tables summarize the in vitro efficacy of this compound analogs, Pladienolide B and FD-895, in various leukemia cell lines.

Table 1: IC50 Values of Pladienolide B in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (nM) | Reference |

| HEL | Erythroleukemia | 1.5 | |

| K562 | Chronic Myeloid Leukemia | 25 | |

| Raji | Burkitt's Lymphoma | 1-70 | |

| Jurkat | T-cell Leukemia | 1-70 | |

| Ramos | Burkitt's Lymphoma | 1-70 |

Table 2: IC50 Values of FD-895 in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (nM) | Reference |

| Raji | Burkitt's Lymphoma | 1-70 | |

| Jurkat | T-cell Leukemia | 1-70 | |

| Ramos | Burkitt's Lymphoma | 1-70 |

Table 3: Time-Course of Apoptosis Induction in Chronic Lymphocytic Leukemia (CLL) Cells

| Compound | Concentration | Time for Irreversible Apoptosis Commitment | Reference |

| FD-895 | 100 nM | ≥ 2 hours | |

| Pladienolide B | 100 nM | ≥ 2 hours |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound or its analogs on leukemia cells.

Materials:

-

Leukemia cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or analog (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed leukemia cells into 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.

-

Carefully remove the supernatant without disturbing the cell pellet or formazan crystals.

-

Add 150 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic and necrotic cells using flow cytometry.

Materials:

-

Treated and untreated leukemia cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in leukemia cells by treating with this compound or its analog at the desired concentration and for the appropriate time.

-

Harvest the cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Western Blot Analysis of Apoptotic Markers

This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins.

Materials:

-

Treated and untreated leukemia cells

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-Mcl-1, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the changes in protein expression and cleavage. Look for an increase in cleaved PARP (89 kDa fragment) and cleaved caspase-3, and a decrease in full-length Mcl-1.

Visualizations

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis in leukemia.

References

- 1. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SF3B1 inhibitor spliceostatin A (SSA) elicits apoptosis in chronic lymphocytic leukaemia cells through downregulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Splicing Modulation by FR901465

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901465 and its analogs are potent anti-tumor natural products that function by modulating pre-mRNA splicing. These compounds target the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome, a critical machinery for intron removal and exon ligation. Inhibition of SF3b function leads to alterations in splicing patterns, resulting in the production of aberrant mRNA transcripts and ultimately inducing cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and protocols for assessing the splicing modulation activity of this compound and similar compounds.

Data Presentation: Quantitative Analysis of Splicing Modulators

The following tables summarize the inhibitory concentrations of FR901464 (the parent compound of this compound) and its derivative, Spliceostatin A, in various assays. This data is crucial for determining the effective concentration range for in vitro and cell-based experiments.

Table 1: In Vitro Splicing Inhibition

| Compound | Assay System | IC50 | Reference |

| FR901464 | HeLa Nuclear Extract | 0.05 µM | [1][2] |

| Spliceostatin A | HeLa Nuclear Extract | 0.01 µM | [1] |

Table 2: Cytotoxicity (Growth Inhibition) in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | GI50 / IC50 | Reference |

| FR901464 | HCT116 | Colon Cancer | 0.61 nM | [2] |

| FR901464 | SW480 | Colon Cancer | 1.0 nM | [2] |

| FR901464 | DLD1 | Colon Cancer | 0.71 ng/ml | |

| FR901464 | MCF7 | Breast Cancer | 1.8 nM | |

| FR901464 | A549 | Lung Adenocarcinoma | 1.3 nM | |

| FR901464 | P388 | Murine Leukemia | 3.3 nM | |

| Spliceostatin A | Multiple Human Cancer Cell Lines | Various | 2.0 - 9.6 nM | |

| Spliceostatin A | CWR22Rv1 | Prostate Cancer | 0.6 nM | |

| Spliceostatin A | Normal B lymphocytes (CD19+) | Normal | 12.1 nM | |

| Spliceostatin A | Normal T lymphocytes (CD3+) | Normal | 61.7 nM |

Signaling Pathway and Mechanism of Action

This compound and its analogs directly interact with the SF3B1 protein, a core component of the U2 snRNP. This interaction stabilizes the spliceosome in an inactive conformation, preventing the proper recognition of the branch point sequence and the subsequent catalytic steps of splicing. This leads to intron retention, exon skipping, and the use of cryptic splice sites, ultimately resulting in the production of non-functional or dominant-negative protein isoforms.

Experimental Workflow for Assessing Splicing Modulation

A multi-step approach is recommended to comprehensively assess the impact of this compound on splicing. This workflow combines high-throughput screening with detailed validation and global analysis methods.

Experimental Protocols

In Vitro Splicing Assay using HeLa Nuclear Extract

This assay directly measures the biochemical effect of a compound on the splicing machinery in a cell-free system.

Materials:

-

HeLa Nuclear Extract (commercially available or prepared in-house)

-

32P-labeled pre-mRNA substrate (e.g., from a minigene construct)

-

This compound or other test compounds dissolved in DMSO

-

Splicing reaction buffer (contains ATP, MgCl2, creatine phosphate)

-

Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol

-

Ethanol

-

Urea-polyacrylamide gel

-

Phosphorimager or autoradiography film

Protocol:

-

Thaw HeLa nuclear extract and other reagents on ice.

-

Set up splicing reactions in microcentrifuge tubes on ice. A typical 25 µL reaction includes:

-

12.5 µL HeLa Nuclear Extract

-

2.5 µL 10x Splicing Buffer

-

1 µL 32P-labeled pre-mRNA (~20 fmol)

-

1 µL this compound (at various concentrations) or DMSO (vehicle control)

-

Nuclease-free water to 25 µL

-

-

Incubate the reactions at 30°C for 1-2 hours.

-

Stop the reaction by adding 150 µL of PK buffer (0.1 M Tris-HCl pH 7.5, 12.5 mM EDTA, 150 mM NaCl, 1% SDS) and 10 µL of Proteinase K (10 mg/mL).

-

Incubate at 37°C for 30 minutes to digest proteins.

-

Extract RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging.

-

Precipitate the RNA from the aqueous phase with ethanol.

-

Resuspend the RNA pellet in loading buffer (e.g., formamide-based).

-

Denature the samples at 95°C for 5 minutes and resolve on a urea-polyacrylamide gel.

-